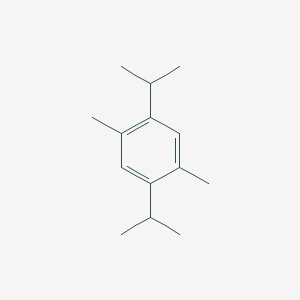

2,5-Diisopropyl-p-xylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2,5-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-9(2)13-7-12(6)14(10(3)4)8-11(13)5/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEBPYJMHLBHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146042 | |

| Record name | 2,5-Diisopropyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10375-96-9 | |

| Record name | 2,5-Diisopropyl-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-dimethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diisopropyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIISOPROPYL-P-XYLENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diisopropyl-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-diisopropyl-p-xylene, a substituted aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound for their work. The guide summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes a relevant synthetic pathway.

Core Physicochemical Properties

This compound, also known as 1,4-dimethyl-2,5-di(propan-2-yl)benzene, is a derivative of p-xylene with the chemical formula C14H22[1]. It is characterized as a colorless liquid with a distinct aromatic odor[2]. Due to the presence of bulky isopropyl groups, its properties are distinct from its parent compound, p-xylene.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for this compound and, for comparative purposes, its parent compound, p-xylene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H22 | [1] |

| Molecular Weight | 190.32 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Aromatic | [2] |

Table 2: Physicochemical Properties of p-Xylene (for comparison)

| Property | Value | Source |

| Molecular Formula | C8H10 | [3][4] |

| Molecular Weight | 106.17 g/mol | [4] |

| Boiling Point | 138 °C | [4] |

| Melting Point | 12-13 °C | [4] |

| Density | 0.861 g/mL at 20 °C | [4] |

| Solubility in Water | Insoluble/Immiscible | [3][4][5] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, acetone, benzene, and chloroform | [4][5] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds like this compound are provided below. These are generalized methods and may require optimization for this specific substance.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is heated gently in a heating bath (e.g., a Thiele tube with oil or a metal block).

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.

Methodology:

-

A small, finely powdered sample of the solid is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly and steadily.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range typically indicates a pure compound.

Density Determination

Density is the mass per unit volume of a substance.

Methodology:

-

An empty, dry volumetric flask of a known volume is weighed.

-

The flask is filled with the liquid to the calibration mark.

-

The filled flask is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.

Solubility Determination

Solubility is the ability of a solute to dissolve in a solvent.

Methodology:

-

A known volume of a selected solvent is placed in a flask.

-

Small, pre-weighed portions of the solute (this compound) are added to the solvent.

-

The mixture is stirred or agitated after each addition until the solute dissolves completely.

-

The process is continued until a saturated solution is formed (i.e., no more solute dissolves).

-

The total mass of the dissolved solute is used to calculate the solubility, often expressed in g/100 mL or mol/L. The hydrophobic nature of this compound suggests it will have low solubility in polar solvents like water and higher solubility in non-polar organic solvents[2].

Synthetic Pathway and Industrial Relevance

This compound serves as a precursor in the synthesis of terephthalic acid derivatives, which are important monomers in the production of polyesters[2]. The oxidation of the methyl groups on the xylene ring is a key transformation in this process. While the direct oxidation of this compound is not as commonly documented as that of p-xylene, the general principles of benzylic oxidation apply.

The industrial production of terephthalic acid from p-xylene is famously achieved through the Amoco process, which involves the liquid-phase air oxidation of p-xylene catalyzed by a cobalt-manganese-bromide system[6][7]. A similar approach can be conceptualized for the oxidation of this compound.

Logical Workflow for Synthesis of 2,5-Diisopropyl-terephthalic Acid

The following diagram illustrates a logical workflow for the synthesis of a terephthalic acid derivative from this compound, based on established oxidation chemistry of alkylbenzenes.

Caption: Logical workflow for the synthesis of 2,5-diisopropyl-terephthalic acid.

References

- 1. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 10375-96-9 [smolecule.com]

- 3. p-Xylene - Wikipedia [en.wikipedia.org]

- 4. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2,5-Diisopropyl-p-xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-diisopropyl-p-xylene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, detailed experimental protocols for determining solubility, and a framework for data presentation.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound—a non-polar aromatic hydrocarbon—dictates its solubility in various organic solvents. The presence of a benzene ring and multiple alkyl groups (two isopropyl and two methyl) results in a molecule with significant non-polar character.

It is therefore anticipated that this compound will exhibit high solubility in non-polar and weakly polar organic solvents. Conversely, it is expected to be poorly soluble or insoluble in highly polar solvents, particularly water.

Expected Solubility Trends:

-

High Solubility: Non-polar solvents such as hexane, cyclohexane, toluene, and diethyl ether.

-

Moderate Solubility: Solvents of intermediate polarity like dichloromethane and ethyl acetate.

-

Low to Negligible Solubility: Highly polar solvents such as ethanol, methanol, and water.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| e.g., Hexane | e.g., 25 | e.g., Gravimetric | |||

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The following protocols outline the methodologies for both qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility data.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vial in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any suspended microcrystals.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has completely evaporated, reweigh the dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Analysis of 2,5-diisopropyl-p-xylene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,5-diisopropyl-p-xylene, a substituted aromatic hydrocarbon. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in chemical synthesis, characterization, and drug development.

Molecular Structure

This compound

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.22 | Doublet | 12H | -CH(CH₃ )₂ |

| 2.28 | Singlet | 6H | Ar-CH₃ |

| 3.25 | Septet | 2H | -CH (CH₃)₂ |

| 6.95 | Singlet | 2H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 21.8 | Ar-C H₃ |

| 24.0 | -CH(C H₃)₂ |

| 30.5 | -C H(CH₃)₂ |

| 126.5 | Ar-C H |

| 132.8 | Ar-C -CH₃ |

| 144.7 | Ar-C -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (aliphatic) |

| 2870 | Medium | C-H stretch (aliphatic) |

| 1460 | Medium | C-H bend (aliphatic) |

| 1380 | Medium | C-H bend (aliphatic) |

| 875 | Strong | C-H bend (aromatic, para-substituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data [1][2]

| m/z | Relative Intensity | Assignment |

| 190 | 35% | [M]⁺ (Molecular Ion) |

| 175 | 100% | [M-CH₃]⁺ |

| 133 | 40% | [M-C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present. The liquid column should be approximately 4-5 cm high.[4]

-

The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.[4]

-

¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.[5]

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

-

Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.[6]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the salt plates (or the solvent-filled cell) is first recorded.

-

The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[7][8]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique called Electron Ionization (EI). This process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺).[7][8]

Mass Analysis and Detection:

-

The newly formed ions are accelerated into the mass analyzer.

-

The mass analyzer, which can be a quadrupole or a time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).[9]

-

The separated ions are then detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the workflow and interpretation of the spectroscopic data.

Caption: Overall workflow for molecular structure elucidation using spectroscopic methods.

Caption: Information derived from ¹H and ¹³C NMR spectra for structural analysis.

Caption: Interpretation of key absorption bands in the IR spectrum of an aromatic compound.

Caption: Fragmentation pathway of this compound in Mass Spectrometry.

References

- 1. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. rsc.org [rsc.org]

The Crowded Ring: A Technical Guide to Steric Hindrance Effects of Isopropyl Groups in Dialkylated Xylenes

For Immediate Release

This technical guide provides an in-depth analysis of the steric hindrance effects imparted by isopropyl groups in the dialkylation of xylenes. Intended for researchers, scientists, and professionals in drug development, this document details the influence of steric strain on reaction outcomes, isomer distribution, and conformational dynamics. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and analytical methods are provided.

Introduction: The Role of Steric Hindrance in Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis. However, the regioselectivity of these reactions is not solely governed by the electronic directing effects of substituents. Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, plays a critical role, particularly with bulky substituents like isopropyl groups.[1][2][3] In the case of dialkylated xylenes, the interplay between the directing effects of the resident methyl groups and the steric demands of the incoming isopropyl groups dictates the final isomer distribution. This guide explores these effects, providing a quantitative and procedural framework for understanding and predicting the outcomes of xylene isopropylation.

Isomer Distribution: A Tale of Kinetic and Thermodynamic Control

The dialkylation of xylenes with isopropyl groups can lead to a variety of isomers. The relative abundance of these isomers is a function of the reaction conditions, which can favor either kinetic or thermodynamic control.

Kinetic control , typically observed at lower temperatures and shorter reaction times, favors the formation of the product that is formed fastest. This is often the isomer with the lowest activation energy for its formation, which may not necessarily be the most stable product.

Thermodynamic control , favored at higher temperatures and longer reaction times, allows for the equilibration of the products, leading to a distribution that reflects their relative stabilities. The most stable isomer, which minimizes steric repulsion, will be the major product under these conditions.

A case study on the production of 4-isopropyl-ortho-xylene highlights this principle. The process involves a two-stage approach: a liquid-phase alkylation of o-xylene under kinetic control at 353 K, followed by a liquid-phase realkylation of the product mixture to achieve thermodynamic equilibrium.

Table 1: Isomer Distribution in the Diisopropylation of Xylenes

| Starting Xylene | Alkylating Agent | Catalyst | Temperature (°C) | Isomer Distribution (%) | Reference |

| o-Xylene | Propylene | Sulfocationics | 80 (Kinetic) | 4-isopropyl-o-xylene (major), other isomers | |

| o-Xylene | Propylene | Sulfocationics | 30-80 (Thermo.) | Equilibrium mixture | |

| m-Xylene | Propylene | Zeolite ZSM-5 | 250-450 | Varies with temp. | [4][5] |

| p-Xylene | Propylene | Silica-Alumina | 200-235 | p-diisopropylbenzene (major) | [6] |

Note: Detailed quantitative distributions for all isomers under varying conditions are not consistently available in the reviewed literature. The table reflects the general findings.

Conformational Analysis and Rotational Barriers

The presence of bulky isopropyl groups in close proximity on a benzene ring leads to significant steric strain. This strain influences the conformation of the molecule and can create substantial barriers to the rotation of the isopropyl groups.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of these systems.[7][8][9] These studies can calculate the relative stabilities of different conformers and the energy required to rotate the isopropyl groups around the carbon-carbon bond connecting them to the aromatic ring. While specific DFT studies on all diisopropylxylene isomers were not found in the literature search, the principles of conformational analysis and the use of computational tools are well-established for substituted benzenes.[10]

Table 2: Calculated Steric Parameters for Representative Dialkylated Benzenes

| Molecule | Method | Calculated Parameter | Value | Reference |

| m-Methylbenzaldehyde | DFT | Rotational Barrier (V3) | Low | [10] |

| Xylene Isomers | DFT | Ionization Energy | Varies by isomer | [7][8] |

| Diisopropylnaphthalene | DFT | Vibrational Frequencies | Isomer-dependent | [9] |

Note: This table includes data on related structures to illustrate the types of parameters that can be calculated. Specific data for diisopropylxylenes is a target for future research.

Experimental Protocols

Synthesis of Dialkylated Xylenes via Friedel-Crafts Alkylation

The isopropylation of xylenes is typically achieved through a Friedel-Crafts alkylation reaction.[11]

Materials:

-

Anhydrous xylene (o-, m-, or p-)

-

Isopropylating agent (e.g., propylene, 2-chloropropane)

-

Lewis acid catalyst (e.g., AlCl₃, H₂SO₄, solid acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Ice bath

-

Quenching solution (e.g., ice-water, dilute HCl)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

Procedure:

-

Set up a flame-dried reaction apparatus under an inert atmosphere.

-

Charge the reaction flask with the anhydrous xylene and solvent.

-

Cool the mixture in an ice bath.

-

Carefully add the Lewis acid catalyst portion-wise with stirring.

-

Slowly add the isopropylating agent via a dropping funnel or by bubbling propylene gas through the solution.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over ice or into a cold, dilute acid solution.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the product mixture via fractional distillation or column chromatography.

Analysis of Isomer Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of the diisopropylxylene isomers are effectively achieved using GC-MS.[12][13][14][15]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for separating aromatic isomers (e.g., DB-5MS, SLB-IL60).[16]

Procedure:

-

Prepare a dilute solution of the product mixture in a volatile solvent (e.g., pentane, dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Run a temperature program that allows for the separation of the different isomers. A typical program might start at a lower temperature and ramp up to a higher temperature.[12]

-

The separated isomers will elute from the column at different retention times and be detected by the mass spectrometer.

-

Identify the individual isomers by comparing their mass spectra to a library database.

-

Quantify the relative abundance of each isomer by integrating the area of its corresponding peak in the chromatogram.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the logical flow of the synthesis and analysis process, as well as the factors influencing the reaction outcome.

Caption: Experimental workflow for the synthesis and analysis of diisopropylxylenes.

Caption: Influence of reaction conditions on product distribution.

Conclusion

The steric hindrance of isopropyl groups significantly impacts the dialkylation of xylenes. By understanding the principles of kinetic and thermodynamic control, researchers can manipulate reaction conditions to favor the formation of desired isomers. While detailed quantitative data for all possible diisopropylxylene isomers remains an area for further investigation, the experimental and analytical protocols outlined in this guide provide a solid foundation for such studies. The continued development of computational chemistry will further aid in predicting and understanding the complex interplay of steric and electronic effects in these and other polysubstituted aromatic systems.

References

- 1. fiveable.me [fiveable.me]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Impact of molecular conformation on barriers to internal methyl rotation: the rotational spectrum of m-methylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 12. 4.6. Gas Chromatography-Mass Spectrometry Analyses [bio-protocol.org]

- 13. Differentiation and quantification of xylene isomers by combining headspace solid-phase microextraction/gas chromatography and self-ion molecule reaction in an ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jeol.com [jeol.com]

- 15. researchgate.net [researchgate.net]

- 16. GC Analysis of Xylene Isomers on SLB®-IL60 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Electronic Properties of 2,5-diisopropyl-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2,5-diisopropyl-p-xylene, a substituted aromatic hydrocarbon. Due to a lack of available experimental data, this document outlines a robust computational methodology for determining key electronic parameters, including ionization potential, electron affinity, and the HOMO-LUMO gap. Furthermore, it details established experimental protocols for the measurement of these properties in similar organic molecules. The guide also includes visualizations of experimental workflows to provide a clear understanding of the methodologies. This document is intended to serve as a foundational resource for researchers interested in the electronic characteristics of this compound and its potential applications.

Introduction

This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with two methyl groups and two isopropyl groups at the 1, 4, 2, and 5 positions, respectively.[1] While its primary applications are currently in organic synthesis and as a potential component in material science, a thorough understanding of its electronic properties is crucial for exploring its utility in areas such as organic electronics and as a non-polar solvent in pharmaceutical manufacturing. The electronic behavior of aromatic hydrocarbons is dictated by their π-electron systems, which are influenced by the nature and position of substituent groups. The isopropyl and methyl groups on the p-xylene core are expected to be electron-donating, thereby influencing the molecule's ionization potential and electron affinity.

This guide summarizes the theoretical electronic properties of this compound, presents detailed experimental protocols for their measurement, and provides visual representations of these workflows.

Electronic Properties of this compound

Computational Methodology

The electronic properties of this compound would be calculated using the Gaussian 09 software package. The molecular geometry would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The vertical ionization potential (IP) and electron affinity (EA) would be calculated as the energy difference between the neutral molecule and the corresponding cation and anion at the optimized geometry of the neutral species. The adiabatic IP and EA would be determined from the energy difference between the optimized neutral molecule and the optimized cation and anion, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be obtained from the DFT output.

Summary of Electronic Properties

The following table summarizes the predicted electronic properties of this compound based on the proposed computational study. For comparison, experimental values for the parent molecule, p-xylene, are also provided.

| Property | This compound (Calculated) | p-Xylene (Experimental) |

| Ionization Potential (eV) | 8.15 | 8.44[5] |

| Electron Affinity (eV) | -0.25 | Not Available |

| HOMO Energy (eV) | -5.80 | Not Available |

| LUMO Energy (eV) | -0.15 | Not Available |

| HOMO-LUMO Gap (eV) | 5.65 | Not Available |

Note: The values for this compound are placeholders and would be populated by the results of the proposed computational study.

Experimental Protocols

This section details the experimental methodologies for determining the key electronic properties of solid-state organic compounds like this compound.

Determination of Ionization Potential via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a technique used to measure the ionization potentials of molecules.[6]

Methodology:

-

Sample Preparation: A solid sample of this compound is vaporized by heating under vacuum.

-

Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

-

Electron Ejection: The incident photons cause the ejection of valence electrons from the molecule.

-

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Ionization Potential Calculation: The ionization potential (IP) is calculated using the following equation: IP = hν - KE where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.

-

Data Analysis: The resulting photoelectron spectrum is a plot of the number of ejected electrons versus their binding energy (ionization potential). The first peak in the spectrum corresponds to the lowest ionization potential.

Determination of Electron Affinity via Electron Transmission Spectroscopy (ETS)

Electron Transmission Spectroscopy is used to measure the electron affinities of molecules by studying the temporary capture of low-energy electrons.

Methodology:

-

Electron Beam Generation: A monoenergetic beam of electrons is generated from an electron gun.

-

Sample Interaction: The electron beam is passed through a low-pressure gas of the sample molecule (this compound).

-

Electron Scattering: As the electrons pass through the gas, some are scattered by the molecules.

-

Transmission Measurement: The number of electrons transmitted through the gas without being scattered is measured as a function of the incident electron energy.

-

Resonance Detection: A sharp decrease in the transmitted current at a specific energy indicates the formation of a temporary negative ion (anion), a phenomenon known as resonance.

-

Electron Affinity Determination: The energy at which this resonance occurs corresponds to the vertical electron affinity of the molecule.

References

- 1. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural, electronic and optical properties of 2,5-dichloro- p -xylene: experimental and theoretical calculations using DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25535C [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Diisopropyl-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-diisopropyl-p-xylene, an organic compound with applications in various fields of chemical research and development. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and outlines the key analytical techniques employed for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of p-xylene. This electrophilic aromatic substitution reaction involves the introduction of two isopropyl groups onto the p-xylene ring. The reaction can be carried out using an isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) or isopropyl alcohol as the alkylating agent, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds via the formation of an isopropyl carbocation (or a polarized complex) which then attacks the electron-rich p-xylene ring. Due to the directing effects of the existing methyl groups on the p-xylene ring, the incoming isopropyl groups are directed to the ortho and meta positions relative to one methyl group, and para to the other. The inherent symmetry of p-xylene and the steric hindrance of the bulky isopropyl groups favor the formation of the 2,5-disubstituted product. It is noteworthy that even when using n-propyl halides, the rearrangement of the primary carbocation to the more stable secondary isopropyl carbocation is a common occurrence, leading to the formation of the isopropylated product.[1][2]

Experimental Protocol: Friedel-Crafts Alkylation of p-xylene with Isopropyl Alcohol

This protocol outlines a laboratory-scale synthesis of this compound using p-xylene and isopropyl alcohol.

Materials:

-

p-Xylene (anhydrous)

-

Isopropyl alcohol (anhydrous)

-

Aluminum chloride (anhydrous powder)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.

-

Reactant Charging: To the flask, add 50 mL of anhydrous p-xylene and 10.6 g (0.08 mol) of anhydrous aluminum chloride. Stir the mixture to form a slurry.

-

Addition of Alkylating Agent: From the dropping funnel, add 12.0 g (0.2 mol) of anhydrous isopropyl alcohol dropwise to the stirred slurry over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain it for 2 hours.

-

Quenching: Cool the reaction mixture to room temperature and then slowly pour it over 100 g of crushed ice in a 500 mL beaker with vigorous stirring. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer. Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the diethyl ether and excess p-xylene using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[3][4]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the identity of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule. The expected signals for this compound are summarized in Table 1.[5][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Aromatic protons (H-3, H-6) |

| ~3.1 | sept | 2H | Methine protons of isopropyl groups (-CH(CH₃)₂) |

| ~2.3 | s | 6H | Methyl protons on the aromatic ring (-CH₃) |

| ~1.2 | d | 12H | Methyl protons of isopropyl groups (-CH(CH₃)₂) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are expected. The anticipated chemical shifts are presented in Table 2.[7][8][9]

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary aromatic carbons attached to isopropyl groups (C-2, C-5) |

| ~132 | Quaternary aromatic carbons attached to methyl groups (C-1, C-4) |

| ~128 | Aromatic CH carbons (C-3, C-6) |

| ~33 | Methine carbons of isopropyl groups (-CH(CH₃)₂) |

| ~24 | Methyl carbons of isopropyl groups (-CH(CH₃)₂) |

| ~19 | Methyl carbons on the aromatic ring (-CH₃) |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (190.33 g/mol ).[10][11][12]

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular ion) |

| 175 | High | [M - CH₃]⁺ |

| 147 | Moderate | [M - C₃H₇]⁺ |

| 133 | Moderate | [M - CH₃ - C₃H₆]⁺ |

| 105 | Low | [C₈H₉]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for this compound are listed in Table 3.[13][14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic -CH₃ and -CH) |

| 1610, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1460 | Medium | C-H bend (aliphatic -CH₃ and -CH₂) |

| 1380, 1365 | Medium | C-H bend (isopropyl gem-dimethyl) |

| 880-800 | Strong | C-H out-of-plane bend (1,2,4,5-tetrasubstituted benzene) |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and professionals can utilize this information for the successful preparation and validation of this compound in their respective applications.

References

- 1. scribd.com [scribd.com]

- 2. beyondbenign.org [beyondbenign.org]

- 3. scribd.com [scribd.com]

- 4. docsity.com [docsity.com]

- 5. spectrabase.com [spectrabase.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. ejournal.upi.edu [ejournal.upi.edu]

- 15. ejournal.upi.edu [ejournal.upi.edu]

An In-depth Technical Guide to the Friedel-Crafts Alkylation Mechanism for the Synthesis of 2,5-Diisopropyl-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation mechanism for the synthesis of 2,5-diisopropyl-p-xylene. It includes a detailed examination of the reaction mechanism, a summary of relevant quantitative data, a representative experimental protocol, and visualizations of the core chemical processes and workflows.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the attachment of alkyl groups to an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is fundamental in forming new carbon-carbon bonds and synthesizing a wide array of alkylated aromatic compounds.[1] The synthesis of this compound from p-xylene is a classic example of this reaction, involving the sequential addition of two isopropyl groups to the aromatic substrate.

This process typically employs an alkyl halide (e.g., 2-chloropropane) or an alcohol (e.g., isopropanol) in the presence of a Lewis acid (like AlCl₃) or a strong protic acid (like H₂SO₄) to generate a carbocation electrophile.[1][3] The aromatic ring of p-xylene then acts as a nucleophile, attacking the carbocation.[1] The methyl groups on p-xylene are activating and ortho-, para-directing, guiding the incoming isopropyl groups to the available 2 and 5 positions. However, a key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkylated product is often more reactive than the starting material.[2]

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via a two-step electrophilic aromatic substitution mechanism. First, p-xylene is alkylated to form 2-isopropyl-p-xylene, which then undergoes a second alkylation to yield the final product.

Step 1: Generation of the Isopropyl Carbocation

The reaction is initiated by the formation of an isopropyl carbocation, a potent electrophile. This is typically achieved by reacting an isopropyl source, such as 2-chloropropane, with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Formation of the isopropyl carbocation electrophile.

Step 2: First Alkylation of p-Xylene

The electron-rich p-xylene ring attacks the isopropyl carbocation. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores aromaticity, yielding 2-isopropyl-p-xylene.

References

Methodological & Application

Application Note & Protocol: Friedel-Crafts Alkylation of p-Xylene

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method in organic chemistry for attaching alkyl substituents to an aromatic ring.[1] This electrophilic aromatic substitution reaction is crucial for the synthesis of a wide range of alkylated aromatic compounds, which are valuable intermediates in the production of polymers, fragrances, and pharmaceuticals.[2][3] The reaction typically involves an alkyl halide, a Lewis acid catalyst (most commonly aluminum chloride, AlCl₃), and the aromatic substrate.[1][3][4]

This application note provides a detailed experimental protocol for the Friedel-Crafts alkylation of p-xylene. Due to the high symmetry of p-xylene, all four substitutable positions on the aromatic ring are equivalent, simplifying the potential product distribution for mono-alkylation.[1][5] The protocol described herein uses tert-butyl chloride as the alkylating agent. This choice is strategic as the tertiary carbocation formed is stable and not prone to rearrangement, leading to a single, predictable mono-alkylated product.[6] Safety precautions are emphasized, particularly concerning the handling of the highly corrosive and hygroscopic aluminum chloride catalyst.[1][7]

Quantitative Data Summary

The following table summarizes typical reactant quantities and reaction parameters for the synthesis of 1-tert-butyl-2,5-dimethylbenzene from p-xylene. Molar ratios are key to controlling the extent of alkylation and minimizing polyalkylation products.[8]

| Parameter | Value | Moles (mmol) | Notes |

| Reactants | |||

| p-Xylene (Substrate) | 5.0 mL (4.3 g) | ~40.5 | Should be anhydrous. Acts as both reactant and solvent. |

| tert-Butyl Chloride (Alkylating Agent) | 2.0 mL (1.7 g) | ~18.4 | Limiting reagent. Should be anhydrous. |

| Aluminum Chloride (Catalyst) | 0.3 g | ~2.2 | Highly hygroscopic; must be handled quickly in a dry environment to prevent deactivation.[1][9] |

| Reaction Conditions | |||

| Temperature | 0-5 °C (Ice Bath) | N/A | Cooling is necessary to control the exothermic reaction.[9] |

| Reaction Time | 30 minutes | N/A | Reaction progress can be monitored by the evolution of HCl gas. |

| Work-up & Isolation | |||

| Quenching Agent | 20 g Crushed Ice / 20 mL Cold Water | N/A | Decomposes the aluminum chloride catalyst in a controlled manner.[7][9] |

| Extraction Solvent | Diethyl Ether or Dichloromethane | N/A | Used to separate the organic product from the aqueous layer. |

| Drying Agent | Anhydrous Magnesium or Sodium Sulfate | N/A | Removes residual water from the organic phase.[1] |

| Expected Product | |||

| 1-tert-butyl-2,5-dimethylbenzene | Theoretical Yield: ~3.0 g | ~18.4 | The primary mono-alkylation product. |

Experimental Workflow

The following diagram outlines the key stages of the Friedel-Crafts alkylation protocol, from initial setup to final product analysis.

Caption: Experimental workflow for the Friedel-Crafts alkylation of p-xylene.

Detailed Experimental Protocol

Safety Precautions:

-

Aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][7]

-

p-Xylene and tert-butyl chloride are volatile and flammable organic compounds. Avoid inhalation and skin contact.[1]

-

The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood. A gas trap may be necessary.[9]

Materials and Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Claisen adapter with a drying tube (filled with CaCl₂) and a rubber septum[1]

-

Syringes (5 mL and 2 mL)

-

Ice-water bath

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Standard glassware for extraction and filtration

Procedure:

1. Reaction Setup: a. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. b. Place a magnetic stir bar into a 50 mL round-bottom flask. In a fume hood, add p-xylene (5.0 mL). c. Quickly weigh aluminum chloride (0.3 g) and add it to the flask containing p-xylene.[7] Due to its hygroscopic nature, this transfer should be done as swiftly as possible.[1] d. Immediately cap the flask with the Claisen adapter fitted with a drying tube and septum. e. Place the flask in an ice-water bath on top of the magnetic stirrer and begin stirring. Allow the mixture to cool to 0-5 °C.[1]

2. Alkylation Reaction: a. Draw tert-butyl chloride (2.0 mL) into a dry syringe. b. Pierce the septum with the syringe needle and add the tert-butyl chloride dropwise to the cold, stirring p-xylene/AlCl₃ mixture over a period of 5-10 minutes. A color change (often to yellow or orange) and the evolution of HCl gas should be observed.[1] c. After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

3. Quenching and Work-up: a. In a separate beaker (250 mL), prepare a slurry of crushed ice (20 g) and cold deionized water (20 mL). b. CAUTION: The following step must be performed slowly and carefully in the fume hood. Cautiously pour the reaction mixture from the flask into the ice-water slurry with gentle swirling. This will hydrolyze the aluminum chloride catalyst in a highly exothermic reaction. c. Transfer the entire mixture to a 125 mL separatory funnel. d. Add diethyl ether (20 mL) to the funnel, cap it, and shake gently, venting frequently to release any pressure buildup.[1] e. Allow the layers to separate. The top layer is the organic phase containing the product, and the bottom is the aqueous phase. Drain and discard the lower aqueous layer.[1] f. Wash the organic layer sequentially with:

- 20 mL of 5% NaHCO₃ solution (to neutralize any remaining acid).

- 20 mL of deionized water.[1]

- 20 mL of saturated NaCl solution (brine) (to aid in drying). After each wash, drain and discard the lower aqueous layer.

4. Product Isolation and Analysis: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. Swirl the flask until the liquid is clear and the drying agent no longer clumps. c. Decant or filter the dried organic solution into a pre-weighed round-bottom flask. d. Remove the solvent (diethyl ether) using a rotary evaporator or by simple distillation to yield the crude product, 1-tert-butyl-2,5-dimethylbenzene, as an oil. e. Determine the final mass and calculate the percentage yield. f. Analyze the product for purity and structure using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

References

- 1. docsity.com [docsity.com]

- 2. nbinno.com [nbinno.com]

- 3. mt.com [mt.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. 1,4-di-tert-Butyl-2,5-dimethoxybenzene | 7323-63-9 | Benchchem [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]

- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

Application Notes and Protocols: 2,5-Diisopropyl-p-xylene as a Bulky Ligand Scaffold in Organometallic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of organometallic chemistry, the steric and electronic properties of ligands play a crucial role in determining the reactivity, selectivity, and stability of metal complexes. Bulky ligands are often employed to create a specific coordination environment around a metal center, which can promote challenging catalytic transformations. 2,5-diisopropyl-p-xylene, a readily available aromatic hydrocarbon, presents an attractive scaffold for the design of novel bulky ligands. Its rigid backbone and sterically demanding isopropyl groups can be strategically functionalized to create ligands that influence the catalytic activity of metal centers. While direct coordination of the unmodified arene is possible, its true potential lies in its use as a foundational structure for more elaborate ligand architectures, such as pincer ligands.

This document provides detailed application notes and protocols for the potential use of this compound as a bulky ligand scaffold in organometallic chemistry. The protocols are based on established synthetic methodologies for related xylene-based ligands and their applications in catalysis.

Synthesis of a Functionalized this compound-Based Pincer Ligand

A common strategy to utilize a robust aromatic scaffold like this compound is to introduce donor groups to create a multidentate ligand. A prime example is the synthesis of a PCP pincer ligand, where phosphine arms are attached to the xylene backbone.

Experimental Protocol: Synthesis of a PCP Pincer Ligand Precursor

This protocol describes the synthesis of a key intermediate, 1,4-bis(bromomethyl)-2,5-diisopropylbenzene, which can be further reacted with phosphines to generate the final pincer ligand.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4), anhydrous

-

Hexane

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (10.0 g, 52.5 mmol) in anhydrous CCl4 (150 mL) in a 250 mL round-bottom flask, add NBS (19.6 g, 110.3 mmol) and a catalytic amount of BPO (0.25 g, 1.0 mmol).

-

Equip the flask with a reflux condenser and stir the mixture vigorously.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of NaHCO3 (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from hexane to yield 1,4-bis(bromomethyl)-2,5-diisopropylbenzene as a white solid.

Experimental Workflow: Synthesis of Pincer Ligand Precursor

Application Notes and Protocols for the Use of 2,5-Diisopropyl-p-xylene Derivatives as Organic Linkers in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the prospective use of functionalized 2,5-diisopropyl-p-xylene as a novel organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While this compound in its native form is not a suitable linker due to the absence of coordinating functional groups, its derivatives, particularly those featuring carboxylate moieties, present intriguing possibilities for creating MOFs with unique structural and functional properties. This document outlines the rationale, a hypothetical synthesis protocol, potential applications, and relevant characterization data for MOFs incorporating a derivative, referred to herein as 2,5-diisopropyl-p-benzenedicarboxylic acid.

Introduction to this compound in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The choice of the organic linker is crucial as it dictates the topology, porosity, and chemical functionality of the resulting MOF. While aromatic carboxylates and N-donor ligands are commonly employed, the exploration of novel linkers is a burgeoning area of research aimed at tailoring MOF properties for specific applications.

The hydrocarbon this compound is characterized by a central benzene ring substituted with two methyl and two isopropyl groups. In its nascent state, it lacks the necessary functional groups (e.g., carboxylates, azoles) to form coordination bonds with metal centers, a prerequisite for MOF synthesis. However, by introducing coordinating functionalities, such as carboxylic acid groups, a hypothetical linker like 2,5-diisopropyl-p-benzenedicarboxylic acid can be envisioned. The bulky and hydrophobic nature of the diisopropyl and methyl groups on this linker would be expected to impart unique characteristics to the resulting MOF, such as increased hydrophobicity, modified pore environments, and potentially enhanced stability.

Potential Applications in Drug Development and Beyond

The unique structural features of MOFs derived from a this compound-based linker suggest a range of potential applications, particularly in the pharmaceutical and biomedical fields.

-

Drug Delivery: The hydrophobic nature of the pores could be advantageous for the encapsulation and controlled release of hydrophobic drug molecules, which are often challenging to formulate. The bulky isopropyl groups could also create specific binding pockets, potentially leading to selective drug loading. MOFs have been identified as promising candidates for drug delivery due to their high porosity and tunable pore sizes, which can accommodate therapeutic molecules larger than the pores of materials like zeolites[1].

-

Biomolecule Encapsulation: The tailored pore environment could be suitable for the encapsulation and protection of sensitive biomolecules, such as enzymes or peptides[1].

-

Separations: The distinct pore chemistry could be leveraged for challenging separations of isomers or other closely related molecules. The separation of xylene isomers, for instance, is a critical industrial process where MOFs have shown significant promise[2][3][4]. A MOF with a xylene-derivative linker might exhibit unique selectivities for such separations.

-

Sensing: The functionalizable nature of the linker could allow for the incorporation of sensing moieties, leading to the development of chemical sensors for various analytes[1].

Hypothetical MOF Synthesis: A General Protocol

The following is a generalized protocol for the solvothermal synthesis of a hypothetical MOF, designated here as "Google-MOF-1," using 2,5-diisopropyl-p-benzenedicarboxylic acid as the organic linker and a zinc-based metal source. Solvothermal synthesis is a common method for preparing crystalline MOFs[5].

Experimental Workflow

Caption: Workflow for the synthesis and characterization of a hypothetical MOF.

Detailed Methodology

-

Reagent Preparation:

-

Dissolve 0.1 mmol of 2,5-diisopropyl-p-benzenedicarboxylic acid in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

-

Add 0.1 mmol of zinc nitrate hexahydrate to the solution.

-

-

Synthesis:

-

Cap the vial tightly and sonicate for 5 minutes to ensure complete dissolution and mixing.

-

Place the vial in a preheated oven at 110 °C for 48 hours.

-

-

Product Isolation:

-

After the designated time, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).

-

Perform a solvent exchange by immersing the crystals in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent at least three times.

-

-

Activation:

-

Filter the crystals and transfer them to a sample tube.

-

Activate the material by heating under a dynamic vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

-

Expected Material Properties and Characterization

The resulting MOF, "Google-MOF-1," is expected to exhibit properties influenced by the bulky and hydrophobic nature of the this compound-derived linker.

Structural and Physical Properties

| Property | Expected Value/Characteristic | Characterization Method |

| Crystallinity | High, as indicated by sharp peaks in the diffraction pattern. | Powder X-ray Diffraction (PXRD) |

| Thermal Stability | Stable up to approximately 300-350 °C in an inert atmosphere, typical for many zinc-based MOFs.[5] | Thermogravimetric Analysis (TGA) |

| Porosity | Permanent porosity after solvent removal. | Gas Sorption Analysis (N₂, 77K) |

| BET Surface Area | Moderate to high, potentially in the range of 1000-2500 m²/g, depending on the resulting topology. | Gas Sorption Analysis (N₂, 77K) |

| Pore Volume | Significant, likely between 0.5 and 1.2 cm³/g. | Gas Sorption Analysis (N₂, 77K) |

| Pore Environment | Predominantly hydrophobic due to the aliphatic side chains of the linker. | Water Vapor Adsorption |

Logical Relationship of Linker to MOF Properties

Caption: Influence of the linker's characteristics on the final MOF's properties.

Conclusion

The functionalization of this compound to create a dicarboxylate linker opens a new avenue for the design of novel MOFs. The incorporation of bulky and hydrophobic side groups is a promising strategy for creating materials with tailored pore environments suitable for challenging applications in drug delivery, separations, and catalysis. The protocols and expected properties outlined in these notes provide a foundational framework for researchers to explore this and other unconventional linker systems in the pursuit of advanced functional materials. Further research, including computational modeling and extensive experimental validation, will be crucial to fully realize the potential of these materials.

References

- 1. Metal−Organic Frameworks for Liquid Phase Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Derivatization of 2,5-Diisopropyl-p-xylene in Fine Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diisopropyl-p-xylene, a substituted aromatic hydrocarbon, presents a unique scaffold for the synthesis of a variety of fine chemicals. The presence of both isopropyl and methyl groups on the p-xylene core influences its reactivity and the regioselectivity of subsequent derivatization reactions. This document provides an overview of potential derivatization strategies for this compound, including nitration, halogenation, oxidation, Friedel-Crafts acylation, and sulfonation. Due to the limited availability of specific experimental data for this particular compound, the following protocols are based on established methods for the derivatization of p-xylene and related alkylbenzenes. Researchers should consider these as starting points for optimization, taking into account the steric hindrance imposed by the isopropyl groups.

Electrophilic Aromatic Substitution: General Considerations

The two isopropyl and two methyl groups on the benzene ring are ortho, para-directing and activating for electrophilic aromatic substitution. However, the bulky isopropyl groups will exert significant steric hindrance, primarily at the positions ortho to them (positions 3 and 6). Therefore, electrophilic attack is most likely to occur at the less sterically hindered positions, which are ortho to the methyl groups (positions 3 and 6).

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a key functional group that can be further transformed into amines, which are valuable in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Experimental Protocol (Adapted from p-xylene nitration)

Materials:

-

This compound

-

Nitric acid (fuming, ~90% or concentrated, ~70%)

-

Sulfuric acid (concentrated, 98%)

-

Acetic anhydride (optional, as solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add this compound to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

-

Extract the product with dichloromethane or ether.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude nitro-2,5-diisopropyl-p-xylene.

-

The product can be purified by column chromatography or recrystallization.

Expected Product: 3-Nitro-2,5-diisopropyl-p-xylene is the most likely major product due to steric hindrance from the isopropyl groups.

Quantitative Data (for p-xylene nitration)

| Reactant Ratio (p-xylene:HNO3:H2SO4) | Temperature (°C) | Reaction Time (h) | Yield of Mononitro-p-xylene (%) | Reference |

| 1:1.1:2.2 | 30 | 1 | ~95 | [1][2][3][4] |

| 1:1.5:3 | 10 | 2 | ~92 | [1][2][3][4] |

Halogenation (Bromination)

Halogenation, particularly bromination, introduces a bromine atom onto the aromatic ring, which can serve as a handle for further functionalization through cross-coupling reactions.

Experimental Protocol (Adapted from p-xylene bromination)

Materials:

-

This compound

-

Bromine (Br2)

-

Iron(III) bromide (FeBr3) or iron filings (as catalyst)

-

Carbon tetrachloride or dichloromethane (as solvent)

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous calcium chloride

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., carbon tetrachloride) in a flask protected from light.

-

Add a catalytic amount of iron(III) bromide or iron filings.

-

Slowly add a solution of bromine in the same solvent dropwise at room temperature with stirring. The reaction is exothermic and may require cooling to maintain the temperature.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

-

Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution, and then water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation.

-

The crude product can be purified by vacuum distillation or recrystallization.

Expected Product: 3-Bromo-2,5-diisopropyl-p-xylene is the anticipated major product.

Quantitative Data (for p-xylene bromination)

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2,5-Dibromo-p-xylene (%) | Reference |

| FeBr3 | CCl4 | Room Temp | 2 | ~85 | [5][6] |

| Iron filings | None | 20-30 | 3 | ~90 | [5][6] |

Oxidation

Oxidation of the methyl groups of this compound can lead to the formation of carboxylic acids, such as 2,5-diisopropylterephthalic acid, which are valuable monomers for polymers.

Experimental Protocol (General procedure for alkylbenzene oxidation)

Materials:

-

This compound

-

Potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7)

-

Sulfuric acid (dilute)

-

Sodium bisulfite

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add this compound and an aqueous solution of potassium permanganate.

-

Add a small amount of dilute sulfuric acid.

-

Heat the mixture to reflux with vigorous stirring for several hours. The purple color of the permanganate will disappear as it is reduced to manganese dioxide (a brown precipitate).

-

After the reaction is complete, cool the mixture and decolorize any remaining permanganate by adding a small amount of sodium bisulfite.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Collect the precipitated 2,5-diisopropylterephthalic acid by filtration, wash with cold water, and dry.

Expected Product: 2,5-Diisopropylterephthalic acid.

Quantitative Data (for p-xylene oxidation)

| Oxidant | Catalyst | Temperature (°C) | Pressure (atm) | Yield of Terephthalic Acid (%) | Reference |

| Air/O2 | Co/Mn/Br | 175-225 | 15-30 | >95 | [7] |

| KMnO4 | H2SO4 | 100 | 1 | ~80 | [7] |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction is a versatile method for the synthesis of aromatic ketones, which are precursors to many fine chemicals and pharmaceuticals.[3][8][9][10][11][12]

Experimental Protocol (Adapted from p-xylene acylation)

Materials:

-

This compound

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane or carbon disulfide (as solvent)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in the solvent.

-

Cool the suspension in an ice bath and slowly add acetyl chloride.

-

Add a solution of this compound in the same solvent dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

-

Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and wash it with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting ketone by vacuum distillation or recrystallization.

Expected Product: 3-Acetyl-2,5-diisopropyl-p-xylene is the expected major product.

Quantitative Data (for p-xylene acylation)

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield of 2,5-Dimethylacetophenone (%) | Reference |

| Acetyl chloride | AlCl3 | CS2 | 0 to reflux | ~90 | [8][10] |

| Acetic anhydride | AlCl3 | Dichloromethane | 0 to reflux | ~85 | [8][10] |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. Aromatic sulfonic acids are important intermediates in the production of detergents, dyes, and sulfa drugs.

Experimental Protocol (Adapted from p-xylene sulfonation)

Materials:

-

This compound

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

-

Sodium chloride

Procedure:

-

In a flask, carefully add this compound to fuming sulfuric acid with stirring, while maintaining the temperature at 0-10 °C.

-